molecular formula C14H11F3N2O3S B6539869 N-[(thiophen-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1060226-11-0

N-[(thiophen-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B6539869
CAS No.: 1060226-11-0
M. Wt: 344.31 g/mol
InChI Key: DLFKXVLHRZHIAD-UHFFFAOYSA-N
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Description

N-[(thiophen-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a useful research compound. Its molecular formula is C14H11F3N2O3S and its molecular weight is 344.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.04424788 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with an organic halide . The thiophene and trifluoromethoxy groups in the compound could potentially participate in such reactions.

Biochemical Pathways

Compounds containing a thiophene nucleus have been reported to affect a wide range of biochemical pathways due to their diverse therapeutic properties .

Pharmacokinetics

For instance, the introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .

Result of Action

Compounds containing a thiophene nucleus have been reported to have a wide range of effects at the molecular and cellular level due to their diverse therapeutic properties .

Action Environment

It’s worth noting that the stability of organoboron compounds, which could potentially be involved in the compound’s mode of action, can be influenced by environmental factors .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c15-14(16,17)22-11-3-1-10(2-4-11)19-13(21)12(20)18-7-9-5-6-23-8-9/h1-6,8H,7H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFKXVLHRZHIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCC2=CSC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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